环辛二烯

描述

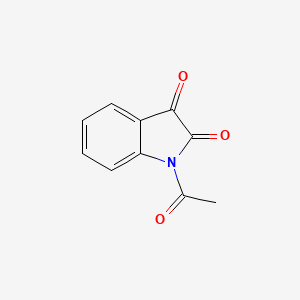

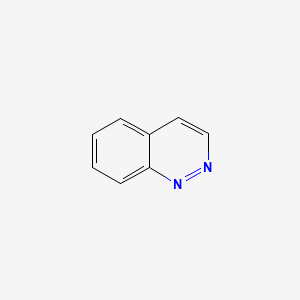

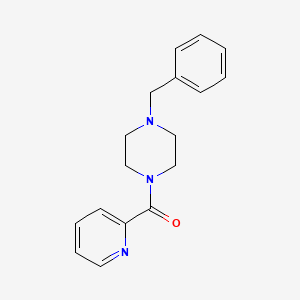

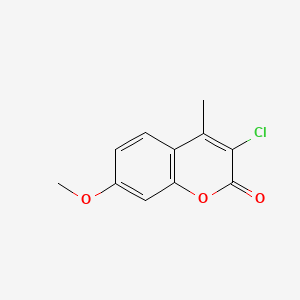

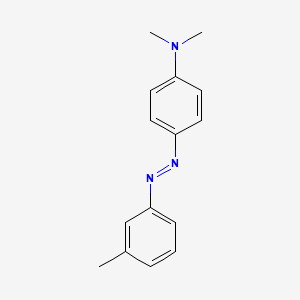

Cinnoline is an azaarene that is the 1,2-diaza analogue of naphthalene. The parent of the class of cinnolines. It is a mancude organic heterobicyclic parent, a member of cinnolines, an azaarene and an ortho-fused heteroarene.

科学研究应用

合成和生物活性: 环辛二烯衍生物因其广泛的生物活性而受到认可,例如抗癌、抗菌、抗病毒、抗炎和镇静活性。它们还表现出良好的电子受体能力,使它们在新材料和药物研究和开发中具有价值 (Su 和 Hou,2019)。

药理特性: 环辛二烯是一种重要的双环杂环,用作许多具有药理特性的化合物的结构亚基。它的衍生物表现出广泛的药理活性,包括抗菌、抗真菌、抗疟疾、抗炎、镇痛、抗焦虑和抗肿瘤活性。一些环辛二烯衍生物正在进行临床试验 (Szumilak 和 Stańczak,2019)。

对衍生物持续感兴趣: 由于其有趣的生物活性,对环辛二烯衍生物的研究仍在继续。人们关注带有环辛二烯部分的杂环化合物的合成,主要是因为它们的药理活性范围广泛 (Lewgowd 和 Stańczak,2007)。

广泛的药理作用: 环辛二烯以其广泛的药理作用而闻名,例如抗菌、抗真菌、抗炎、抗结核、抗癫痫、抗抑郁、抗肿瘤、降压和抗焦虑活性 (Sony、George 和 Joseph,2018)。

作为 PI3K 抑制剂的潜力: 环辛二烯衍生物已被开发为 PI3K 抑制剂,对 PI3K 表现出纳摩尔抑制活性,并在人肿瘤细胞系中表现出显着的抗增殖活性 (Tian 等,2021)。

抗炎活性: 一些环辛二烯衍生物表现出显着的抗炎活性,与苯丁酮等标准药物相当 (Mishra 等,2016)。

通过诱导细胞凋亡的抗癌活性: 已从环辛二烯合成新的抗癌剂,显示出诱导癌细胞凋亡的潜力 (Nazmy 等,2020)。

苯并二氮杂卓类化合物的合成进展: 环辛二烯作为苯并二氮杂卓类化合物家族的一部分,由于其广泛的生物特性,在制药和农化工业中发挥着重要作用 (Mathew 等,2017)。

作用机制

Target of Action

Cinnoline is a significant pharmacological agent with a broad range of biological properties . It has been found to be a strong reversible BTK inhibitor , indicating that Bruton’s tyrosine kinase (BTK) could be a primary target of cinnoline. BTK plays a crucial role in the B cell receptor signaling pathway, which is essential for B cell development, differentiation, and signaling.

Pharmacokinetics

The development of cinnoline-based molecules has been noted to contribute significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties

Result of Action

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The exact molecular and cellular effects of cinnoline’s action would depend on the specific derivative and its targets.

生化分析

Biochemical Properties

Cinnoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, cinnoline derivatives have been shown to inhibit certain enzymes such as tyrosine kinases, which are involved in cell signaling pathways. Additionally, cinnoline can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

Cinnoline exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cinnoline derivatives have demonstrated anti-inflammatory and antitumor activities by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, cinnoline can affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of cinnoline involves its interaction with biomolecules at the molecular level. Cinnoline can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, cinnoline derivatives have been found to inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and proliferation. Additionally, cinnoline can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinnoline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Cinnoline has been found to be relatively stable under physiological conditions, but its degradation products can also exhibit biological activity. Long-term studies have shown that cinnoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of cinnoline vary with different dosages in animal models. At lower doses, cinnoline has been shown to exhibit therapeutic effects such as anti-inflammatory and antitumor activities. At higher doses, cinnoline can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic effects of cinnoline are maximized at specific dosage ranges .

Metabolic Pathways

Cinnoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cinnoline can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Cinnoline is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The transport and distribution of cinnoline can also be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of cinnoline is critical for its activity and function. Cinnoline can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, cinnoline derivatives have been found to localize in the nucleus, where they can interact with DNA and RNA to modulate gene expression. Additionally, cinnoline can be targeted to the mitochondria, affecting cellular metabolism and energy production .

属性

IUPAC Name |

cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVZNOTHYJIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179943 | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-66-7 | |

| Record name | Cinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cinnoline?

A1: Cinnoline, also known as 1,2-benzodiazine or benzopyridazine, is a heterocyclic aromatic compound with the molecular formula C8H6N2. It features a six-membered ring containing two nitrogen atoms, making it a diazanaphthalene. Cinnoline derivatives have garnered significant interest in synthetic and medicinal chemistry due to their diverse pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can you provide some historical context on cinnoline research?

A2: Cinnoline was first synthesized in 1883 by Von Richter, marking a milestone in heterocyclic chemistry. Since then, researchers have dedicated significant effort to developing novel synthetic routes and exploring the diverse biological activities of cinnoline derivatives. Early research focused on fundamental chemistry and reactivity, while more recent studies emphasize pharmacological applications and structure-activity relationships. [, , ]

Q3: What spectroscopic data are typically used to characterize cinnolines?

A3: Cinnolines and their derivatives are commonly characterized using a combination of spectroscopic techniques:

- NMR Spectroscopy: ¹H NMR and 13C NMR spectroscopy provide valuable information about the structure and substitution patterns in cinnoline derivatives. For example, the 1H NMR spectra of cinnolines generally show a characteristic deshielding order for the protons: 3-proton > 8-proton > 4-proton. [, ]

- UV-Vis Spectroscopy: This technique is useful for analyzing the electronic structure and conjugation within cinnoline derivatives, revealing insights into their photophysical properties. [, , ]

- Mass Spectrometry: This method helps determine the molecular weight and fragmentation patterns of cinnolines, aiding in structural elucidation. []

- IR Spectroscopy: This technique can identify functional groups present in cinnoline derivatives, such as carbonyl groups in cinnolones. [, ]

Q4: How does the presence of methoxy-groups influence the reactivity of cinnolines?

A6: Methoxy substituents can significantly impact the reactivity of cinnolines, particularly in methylation and quaternization reactions. For example, 3-methoxy-4(1H)-cinnolone selectively undergoes methylation at N(1) to form 3-methoxy-1-methyl-4-cinnolone. [] In contrast, 5-, 6-, 7-, and 8-methoxy-4(1H)-cinnolones predominantly yield the 2-methylcinnolinium-4-olates, with minor amounts of the 1-methyl-4-cinnolone isomers. [] Similar trends are observed in quaternization reactions with methyl iodide, where the position of the methoxy group dictates the major product. [] These findings underscore the importance of considering electronic and steric effects of substituents when designing synthetic routes for specific cinnoline derivatives.

Q5: Can you describe the fragmentation patterns of cinnolines observed in mass spectrometry?

A5: Mass spectrometry studies on cinnolines reveal distinct fragmentation patterns depending on the nature and position of substituents:

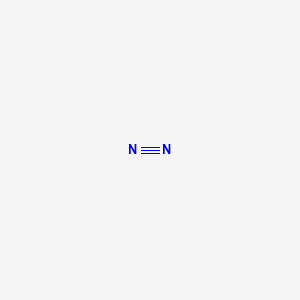

- Unsubstituted Cinnoline: The fragmentation of cinnoline (C8H6N2) proceeds through consecutive losses of N2 and C2H2. []

- 4-Styrylcinnoline and 4,4′-Dicinnolyl: Fragmentation of these compounds leads to the formation of characteristic ions, including the "dibenzoladderene" ion (from 4,4′-dicinnolyl) and the 1-phenylbenzodibutylene ion (from 4-styrylcinnoline). []

- 4-Styrylquinoline: This compound exhibits an interesting fragmentation pathway involving hydrogen loss during ring rearrangement, resulting in the highly resonance-stabilized 3-styrylbenzocyclopentadieneoneimine ion, which subsequently loses nitrogen. []

- Substituted Cinnolines: Other substituted cinnolines display diverse fragmentation pathways. For instance, 4-methylcinnoline fragments through a "1,2-diazatropylium" ion, while nitrocinnolines initially lose their nitro substituent. Aminocinnolines, on the other hand, typically lose N2 first, and 4-cinnolone undergoes consecutive losses of two HCN units and CO. []

Q6: What types of reactions are commonly utilized to functionalize the cinnoline core?

A6: Cinnoline derivatives can be further functionalized using a variety of reactions to install desired substituents and modify their properties:

- Nitration: Cinnoline and its derivatives can undergo nitration reactions, with the position of nitration being influenced by factors such as the reaction temperature, concentration of sulfuric acid, and the presence of N-oxides. []

- Nucleophilic Aromatic Substitution: Halogenated cinnolines, particularly those with halogens at the 4-position, can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols. [, ] This provides a versatile approach for introducing a wide range of substituents onto the cinnoline core.

- Condensation Reactions: Cinnoline derivatives containing amino or carbonyl groups can participate in condensation reactions to form fused heterocyclic systems. For example, reactions with malononitrile, ethyl cyanoacetate, or hydrazine can lead to the formation of pyrido[3,2-c]cinnolines, pyrimidino[5,4-c]cinnolines, or pyrazolo[4,3-c]cinnolines, respectively. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[c]acridine](/img/structure/B1195844.png)